molecular formula C17H14N6 B2862662 N-{[1,1'-BIPHENYL]-2-YL}-3-METHYL-3H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-7-AMINE CAS No. 899953-98-1

N-{[1,1'-BIPHENYL]-2-YL}-3-METHYL-3H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-7-AMINE

Cat. No.: B2862662
CAS No.: 899953-98-1
M. Wt: 302.341
InChI Key: ZIUJKKCNSJCPLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{[1,1'-BIPHENYL]-2-YL}-3-METHYL-3H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-7-AMINE is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications, particularly in the field of oncology .

Chemical Reactions Analysis

N-{[1,1'-BIPHENYL]-2-YL}-3-METHYL-3H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-7-AMINE undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of N-{[1,1'-BIPHENYL]-2-YL}-3-METHYL-3H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-7-AMINE involves the inhibition of key enzymes such as CDK2 (cyclin-dependent kinase 2). This inhibition disrupts the cell cycle, leading to cell cycle arrest and apoptosis in cancer cells . The compound interacts with the active site of the enzyme, forming hydrogen bonds and other interactions that stabilize the inhibitor-enzyme complex .

Properties

IUPAC Name

3-methyl-N-(2-phenylphenyl)triazolo[4,5-d]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N6/c1-23-17-15(21-22-23)16(18-11-19-17)20-14-10-6-5-9-13(14)12-7-3-2-4-8-12/h2-11H,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIUJKKCNSJCPLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC=NC(=C2N=N1)NC3=CC=CC=C3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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